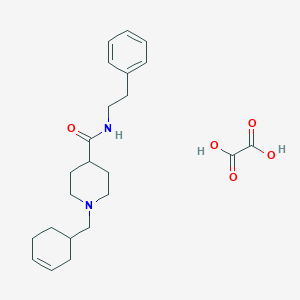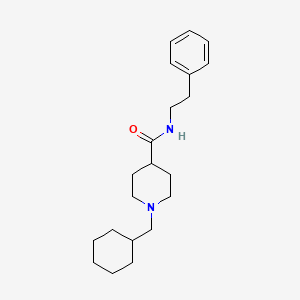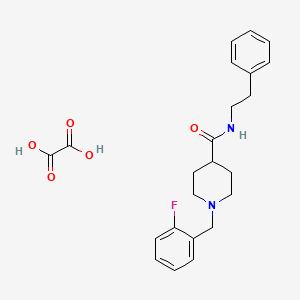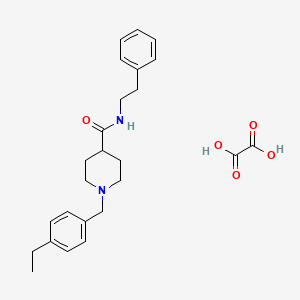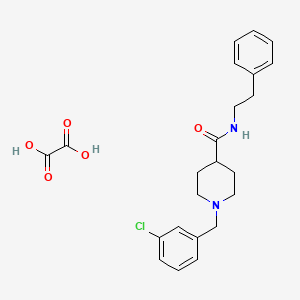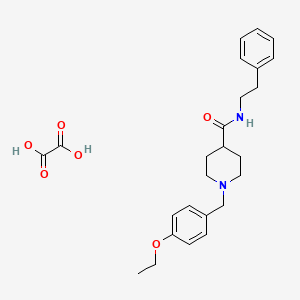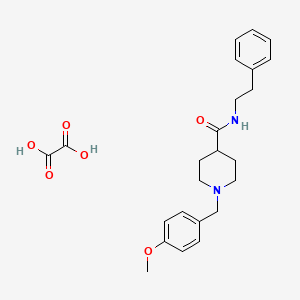
1-(4-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate
Übersicht
Beschreibung
1-(4-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. MP-10 has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including Parkinson's disease, depression, and anxiety disorders.
Wirkmechanismus
The exact mechanism of action of 1-(4-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate is not fully understood. However, it has been suggested that this compound exerts its neuroprotective effects by modulating the activity of various signaling pathways in the brain, including the Akt/GSK3β and ERK1/2 pathways. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the survival and growth of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of dopamine and serotonin, two neurotransmitters that play a crucial role in mood regulation. This compound has also been shown to reduce oxidative stress and inflammation, two processes that are implicated in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate is its potential therapeutic applications in various diseases. This compound has been shown to have neuroprotective, antidepressant, and anxiolytic effects in animal models, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its relatively low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate. One potential direction is the development of novel formulations of this compound that improve its solubility and bioavailability. Another direction is the study of the long-term effects of this compound on neuronal function and behavior. Additionally, the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and Huntington's disease, should be explored further. Finally, the development of more selective and potent derivatives of this compound could lead to the discovery of novel therapeutics for various diseases.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate has been studied extensively for its potential therapeutic applications in various diseases. Several studies have shown that this compound has neuroprotective effects in animal models of Parkinson's disease, which is characterized by the loss of dopaminergic neurons in the brain. This compound has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders, respectively.
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2.C2H2O4/c1-26-21-9-7-19(8-10-21)17-24-15-12-20(13-16-24)22(25)23-14-11-18-5-3-2-4-6-18;3-1(4)2(5)6/h2-10,20H,11-17H2,1H3,(H,23,25);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJIOJQQKWUKHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(benzyloxy)-3-methoxybenzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B3949726.png)
![N-(3-methoxypropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949736.png)
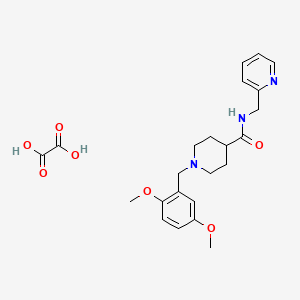
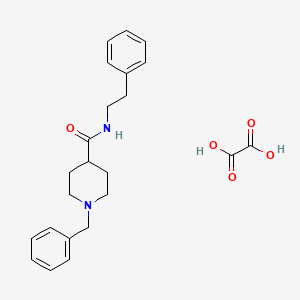

![1-[(5-methyl-2-furyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949763.png)
